(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride
Overview
Description
(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride is a synthetic organic compound that belongs to the class of cyclobutanes This compound is characterized by the presence of a benzenesulfonyl group attached to a cyclobutane ring, with an amine group at the 1-position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride and a base.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The benzenesulfonyl group or the amine group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary or tertiary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may find use in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Other cyclobutane derivatives with different substituents may have similar structural features but different properties.
Benzenesulfonyl Compounds: Compounds with the benzenesulfonyl group attached to different scaffolds may exhibit different reactivity and applications.
Uniqueness
The uniqueness of (1r,3r)-3-(Benzenesulfonyl)cyclobutan-1-amine hydrochloride lies in its specific combination of a cyclobutane ring, a benzenesulfonyl group, and an amine group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXDWNUILLTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059912-10-4 | |
Record name | 3-(benzenesulfonyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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